molecular formula C18H18N6O2S B2635151 5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole CAS No. 2191214-35-2

5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole

货号: B2635151
CAS 编号: 2191214-35-2
分子量: 382.44
InChI 键: CXZRJNAJTRFGCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out by heating the reactants with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The nature of the acyl group can influence the formation of different pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This might include the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Biochemical Properties

The compound interacts with various biological targets and pathways:

  • Protein Kinase Inhibition : It inhibits specific kinases involved in cell signaling pathways, particularly phosphatidylinositol 3-kinase (PI3K), which is vital for regulating cellular growth and survival. This inhibition can induce apoptosis in cancer cells, reducing tumor growth.
  • Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes in the liver, influencing its pharmacokinetic profile and efficacy.

Cancer Treatment

Recent studies have demonstrated the potential of this compound as an anticancer agent:

  • Antitumor Activity : It has shown significant cytotoxic effects against various cancer cell lines by targeting multiple kinases involved in tumorigenesis. In xenograft models, the inhibition of PI3K was linked to reduced tumor growth.
  • Dihydrofolate Reductase Inhibition : The compound also acts as a potent inhibitor of dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells. This property suggests its potential use in treating cancers and parasitic infections.

Neurodegenerative Diseases

The inhibition of LRRK2 by this compound indicates its potential application in treating neurodegenerative diseases such as Parkinson's disease. By modulating LRRK2 activity, it may slow disease progression and improve patient outcomes.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • A study focusing on its anticancer properties revealed that derivatives of pyrido[2,3-d]pyrimidines exhibited significant cytotoxicity against specific cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the morpholine ring enhanced biological activity.
  • Another research effort demonstrated that this compound could effectively inhibit PI3K activity in various cellular models, leading to altered signaling cascades that impact tumor growth and survival.

Summary of Biological Targets

The following table summarizes key biological targets and effects associated with this compound:

TargetEffectApplication Area
LRRK2InhibitionNeurodegenerative diseases
PI3KInhibition leading to apoptosisCancer treatment
DHFRInhibitionCancer and parasitic infections

作用机制

The mechanism of action of 5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of PI3K, which plays a crucial role in cell growth and survival pathways . The inhibition of PI3K can lead to the suppression of cancer cell proliferation.

相似化合物的比较

Similar Compounds

Uniqueness

What sets 5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

生物活性

The compound 5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole (CAS Number: 2191214-35-2) is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

  • Molecular Formula : C18H18N6O2S
  • Molecular Weight : 382.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various protein kinases and other enzymes. Notably:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can modulate downstream signaling events crucial for cancer cell proliferation and survival .
  • Interaction with PI3K : It binds to phosphatidylinositol 3-kinase (PI3K), inhibiting its activity and affecting cellular processes such as growth and apoptosis.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG22.71 ± 0.15
MCF-71.77 ± 0.10

These results indicate that the compound exhibits potent cytotoxic activity against both hepatic adenocarcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, outperforming standard chemotherapeutic agents like Taxol.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives of pyrido[2,3-d]pyrimidines on HepG2 and MCF-7 cells. The compound demonstrated superior potency compared to other tested derivatives, indicating its potential as an effective anticancer agent .
  • VEGFR and HER-2 Expression : The compound significantly down-regulated the expression levels of VEGFR-2 and HER-2 in MCF-7 cells compared to controls. This suggests that it may inhibit angiogenesis and tumor growth through these pathways .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity:

  • The morpholine moiety enhances solubility and bioavailability.
  • Substituents on the pyrido[2,3-d]pyrimidine core influence kinase selectivity and potency.

Research indicates that modifications to the substituents can lead to variations in anticancer activity, emphasizing the importance of SAR in drug development for targeted therapies .

属性

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c25-17(12-3-4-14-15(10-12)22-27-21-14)24-5-1-2-13-11-19-18(20-16(13)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZRJNAJTRFGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC4=NSN=C4C=C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。